molecular formula C12H9N3O4 B13100058 2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)benzoic acid

2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)benzoic acid

Cat. No.: B13100058
M. Wt: 259.22 g/mol
InChI Key: WCCRLCXVNBJKHN-UHFFFAOYSA-N
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Description

2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)benzoic acid is a compound that belongs to the class of ureido-pyrimidones. This compound is characterized by the presence of a benzoic acid moiety linked to a dihydropyrimidinone ring through a carbamoyl group. The structure of this compound allows it to participate in various chemical reactions and makes it a valuable entity in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)benzoic acid typically involves the reaction of 4-oxo-1,4-dihydropyrimidin-2-ylamine with isocyanates or carbamoyl chlorides in the presence of a base. The reaction conditions often include solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and amines.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and dihydropyrimidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The pathways involved may include those related to cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Oxo-1,4-dihydropyrimidin-2-yl)ureido)benzoic acid
  • 2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)phenylacetic acid
  • 2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)benzamide

Uniqueness

2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzoic acid and dihydropyrimidinone moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

2-[(6-oxo-1H-pyrimidin-2-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C12H9N3O4/c16-9-5-6-13-12(14-9)15-10(17)7-3-1-2-4-8(7)11(18)19/h1-6H,(H,18,19)(H2,13,14,15,16,17)

InChI Key

WCCRLCXVNBJKHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CC(=O)N2)C(=O)O

Origin of Product

United States

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